

Spectroscopic Profile of 4-Bromo-5-methylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-methylpyrimidine

Cat. No.: B113584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound **4-Bromo-5-methylpyrimidine**. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally related compounds. This guide is intended to assist researchers in the identification and characterization of **4-Bromo-5-methylpyrimidine** and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromo-5-methylpyrimidine**. These predictions are derived from the analysis of similar pyrimidine derivatives and general spectroscopic theory.

Table 1: Predicted ^1H NMR Data for **4-Bromo-5-methylpyrimidine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.9 - 9.1	Singlet	1H	H-2
~8.5 - 8.7	Singlet	1H	H-6
~2.4 - 2.6	Singlet	3H	-CH ₃

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for **4-Bromo-5-methylpyrimidine**

Chemical Shift (δ , ppm)	Assignment
~160 - 162	C-4
~158 - 160	C-2
~156 - 158	C-6
~115 - 117	C-5
~18 - 20	-CH ₃

Note: Carbons in aromatic and heteroaromatic rings exhibit chemical shifts in characteristic ranges, with substitutions influencing the final values.

Table 3: Predicted IR Absorption Bands for **4-Bromo-5-methylpyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium-Weak	Aliphatic C-H Stretch (-CH ₃)
1600 - 1450	Strong-Medium	C=C and C=N Stretching in Pyrimidine Ring
1450 - 1350	Medium	-CH ₃ Bending
1200 - 1000	Medium	C-N Stretching
~700 - 500	Medium-Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data for **4-Bromo-5-methylpyrimidine**

m/z Value	Ion	Description
172/174	[M] ⁺	Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹ Br and ⁸¹ Br).
93	[M-Br] ⁺	Fragment corresponding to the loss of the bromine atom.

Note: The molecular formula for **4-Bromo-5-methylpyrimidine** is C₅H₅BrN₂ with a molecular weight of approximately 173.01 g/mol .[\[1\]](#) The monoisotopic mass is 171.96361 Da.[\[1\]](#)

Experimental Protocols

While specific experimental protocols for **4-Bromo-5-methylpyrimidine** are not available, the following are general methodologies typically employed for the spectroscopic analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, often at frequencies of 300 MHz or higher for ¹H

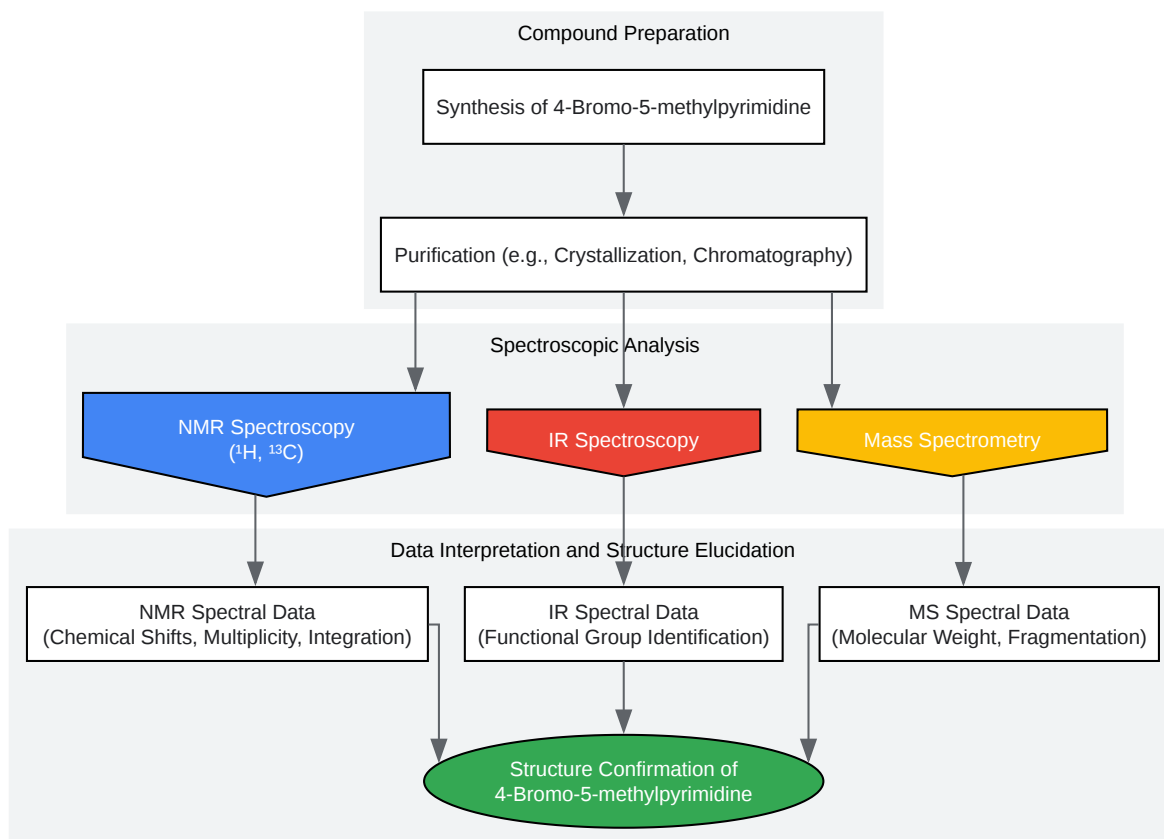
NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy IR spectra can be obtained using various techniques. For solid samples, a KBr pellet may be prepared by mixing a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium). Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS) Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, forming ions. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-Bromo-5-methylpyrimidine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-methylpyrimidine | C₅H₅BrN₂ | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-5-methylpyrimidine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113584#spectroscopic-data-for-4-bromo-5-methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com